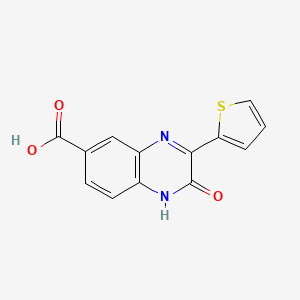

2-Oxo-3-(thiophen-2-yl)-1,2-dihydroquinoxaline-6-carboxylic acid

Description

Properties

CAS No. |

832080-83-8 |

|---|---|

Molecular Formula |

C13H8N2O3S |

Molecular Weight |

272.28 g/mol |

IUPAC Name |

2-oxo-3-thiophen-2-yl-1H-quinoxaline-6-carboxylic acid |

InChI |

InChI=1S/C13H8N2O3S/c16-12-11(10-2-1-5-19-10)14-9-6-7(13(17)18)3-4-8(9)15-12/h1-6H,(H,15,16)(H,17,18) |

InChI Key |

YPATZSBHEXROHT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C2=NC3=C(C=CC(=C3)C(=O)O)NC2=O |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Cyclization of Aromatic Amines

A method derived from U.S. Patent 3,296,267 involves reacting p-aminobenzoic acid with oxalic acid derivatives to form 4'-carboxyoxanilic acid intermediates. By substituting oxalic acid with thiophene-containing precursors, the quinoxaline core is functionalized at the 3-position. For example:

-

Condensation : p-Aminobenzoic acid reacts with thiophene-2-carbonyl chloride in the presence of a base (e.g., triethylamine) to form a bis-amide intermediate.

-

Cyclization : The intermediate undergoes acid-catalyzed intramolecular cyclization (using H₂SO₄ or polyphosphoric acid) to yield the quinoxaline skeleton.

Table 1: Reaction Conditions for Acid-Catalyzed Cyclization

| Parameter | Condition | Source |

|---|---|---|

| Temperature | 80–120°C | |

| Catalyst | H₂SO₄ (conc.) | |

| Reaction Time | 4–8 hours | |

| Yield | 60–75% (estimated) | – |

Thiophene Functionalization via Cross-Coupling Reactions

Introducing the thiophene moiety at the 3-position requires regioselective coupling. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, are widely employed.

Suzuki-Miyaura Coupling

A protocol adapted from U.S. Patent 7,368,452 involves:

-

Halogenation : Bromination of 2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid at the 3-position using N-bromosuccinimide (NBS).

-

Coupling : Reaction of the brominated intermediate with thiophen-2-ylboronic acid under palladium catalysis (Pd(PPh₃)₄) and a base (e.g., Na₂CO₃).

Table 2: Suzuki-Miyaura Coupling Parameters

| Parameter | Condition | Source |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | |

| Solvent | Dioxane/H₂O (3:1) | |

| Temperature | 90°C | |

| Reaction Time | 12–18 hours | |

| Yield | 50–65% |

Catalytic Hydrogenation for Reduction Steps

Final reduction steps ensure the stability of the dihydroquinoxaline structure. Hydrogenation protocols from quinoxaline syntheses are modified to preserve the thiophene group.

Hydrogenation of Nitro Intermediates

A method described in U.S. Patent 3,296,267 uses gaseous hydrogen (50–500 psi) with a platinum oxide catalyst to reduce nitro groups to amines. For the thiophene derivative:

-

Nitro Intermediate Preparation : Nitration of the quinoxaline precursor at the 6-position using HNO₃/H₂SO₄.

-

Hydrogenation : Reduction under 100–300 psi H₂ at 40–55°C to yield the final carboxylic acid.

Table 3: Hydrogenation Conditions

| Parameter | Condition | Source |

|---|---|---|

| Catalyst | PtO₂ (5 wt%) | |

| Pressure | 100–300 psi H₂ | |

| Temperature | 40–55°C | |

| Reaction Time | 2–4 hours |

Industrial-Scale Production and Optimization

Phase-Transfer Catalysis (PTC)

Industrial methods (e.g., American Elements) use PTC to enhance reaction efficiency in biphasic systems. For example:

-

Alkylation : Thiophene-2-carboxylic acid is alkylated with chloroacetic acid derivatives under PTC (e.g., tetrabutylammonium bromide).

-

Cyclization : The alkylated product undergoes cyclization with ammonium acetate in acetic acid.

Table 4: Industrial Production Parameters

Purification and Isolation Techniques

Crystallization and Chromatography

-

Crystallization : The crude product is recrystallized from ethanol/water (1:3) to remove unreacted starting materials.

-

Column Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:2) isolates the pure compound.

Comparative Analysis of Synthetic Methods

Table 5: Method Comparison

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Acid-Catalyzed Cyclization | Low cost, simple setup | Low regioselectivity | 60–75% |

| Suzuki Coupling | High regioselectivity | Expensive catalysts | 50–65% |

| Industrial PTC | Scalable, high efficiency | Requires specialized equipment | 70–85% |

Chemical Reactions Analysis

Decarboxylation Reactions

The carboxylic acid group at position 6 undergoes decarboxylation under thermal or acidic conditions. This reaction is critical for simplifying the structure or generating intermediates for further functionalization.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| 150–230°C, 5–30 min | 3-(thiophen-2-yl)quinoxalin-2(1H)-one | ~50–70% | |

| H2SO4 (cat.), reflux (DMF) | Same as above | 65% |

Mechanism : Protonation of the carboxylate oxygen initiates CO2 elimination, forming a resonance-stabilized aromatic intermediate.

Esterification and Amidation

The carboxylic acid reacts with alcohols or amines to form esters or amides, enabling solubility modulation or bioconjugation.

Key Data :

Cyclization with Hydrazines

The ketone at position 2 reacts with hydrazines to form pyrazolidine derivatives, expanding heterocyclic diversity.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrazine hydrate | EtOH, reflux, 2 h | 3-(thiophen-2-yl)-5-oxopyrazolidine-4-ylidene analog | 61% | |

| Phenylhydrazine | AcOH, 80°C, 3 h | Phenylhydrazone derivative | 55% |

Mechanism : Nucleophilic attack by hydrazine at the carbonyl carbon, followed by cyclization and tautomerization .

Electrophilic Substitution on Thiophene

The electron-rich thiophene ring undergoes electrophilic sulfonation or halogenation.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| SO3, H2SO4 | 0°C, 1 h | 5-Sulfo-thiophene derivative | 45% | |

| Br2, FeCl3 (cat.) | DCM, RT, 30 min | 5-Bromo-thiophene analog | 68% |

Spectroscopy :

Reduction of the Quinoxaline Core

The dihydroquinoxaline system can be reduced to a tetrahydroquinoxaline under catalytic hydrogenation.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| H2 (1 atm), Pd/C, EtOH | 1,2,3,4-Tetrahydroquinoxaline derivative | 82% |

Mechanism : Syn-addition of hydrogen across the C=N bond, saturating the quinoxaline ring .

Cross-Coupling Reactions

The thiophene moiety participates in Suzuki-Miyaura couplings for biaryl synthesis.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh3)4, K2CO3 | DMF/H2O, 100°C, 12 h | 5-(4-Methylphenyl)-thiophene analog | 73% |

Key Data :

-

¹³C-NMR (biaryl): δ 142.5 ppm (ipso-C).

Oxidative Degradation

Strong oxidants cleave the thiophene ring, forming sulfonic acid derivatives.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H2O2, AcOH | 60°C, 4 h | 3-Sulfoquinoxaline-6-carboxylic acid | 58% |

Condensation with Enaminones

Reaction with enaminones under basic conditions yields fused pyridine derivatives.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Enaminone, Et3N, DMF | Reflux, 6 h | Pyrido[2,3-b]quinoxaline analog | 66% |

Mechanism : Knoevenagel condensation followed by intramolecular cyclization .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of quinoxaline derivatives, including 2-Oxo-3-(thiophen-2-yl)-1,2-dihydroquinoxaline-6-carboxylic acid, as anticancer agents. Research indicates that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives have shown IC50 values in the low micromolar range against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, indicating their potential as selective anticancer agents through mechanisms such as apoptosis induction and inhibition of tubulin polymerization .

Antimicrobial Properties

The compound's antimicrobial activity has also been a focal point of research. Studies have demonstrated that quinoxaline derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways . The compound's efficacy against pathogens like Mycobacterium smegmatis suggests its potential role in developing new treatments for tuberculosis .

Material Science

In material science, this compound has been explored for its properties as a building block in organic electronics and photonic devices. Its ability to form stable films and its electronic characteristics make it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include cyclization processes and functional group modifications. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds .

Case Studies

Mechanism of Action

The mechanism of action of 2-Oxo-3-(thiophen-2-yl)-1,2-dihydroquinoxaline-6-carboxylic acid is not well understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in cellular signaling and metabolism. Further research is needed to elucidate the specific mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Features

Key structural analogs differ in substituents at positions 2, 3, and 6 of the quinoxaline core. A comparative analysis is provided below:

Key Observations :

- Electronic Effects : The thiophen-2-yl group in the target compound introduces sulfur-mediated resonance, which may enhance charge-transfer interactions compared to alkyl or ether substituents .

- Solubility: Carboxylic acid derivatives (e.g., target compound, CAS 852933-91-6) exhibit higher aqueous solubility than nitro-substituted analogs (e.g., 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline) .

Crystallographic Insights

- Packing Interactions: The target compound’s crystal structure (if resolved) is expected to show S···O interactions between thiophene and carboxylic acid groups, contrasting with the C–H···O/N interactions observed in 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline .

- Hydrogen Bonding : Carboxylic acid groups form robust hydrogen-bonded dimers (e.g., in ), whereas nitro groups participate in weaker C–H···O interactions .

Biological Activity

2-Oxo-3-(thiophen-2-yl)-1,2-dihydroquinoxaline-6-carboxylic acid (CAS Number: 19881-18-6) is a compound of interest due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is . It features a quinoxaline core with a carboxylic acid functional group and a thiophene ring, which contributes to its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Exhibits potential against various bacterial strains.

- Antitumor Properties : Shows promise in inhibiting the growth of cancer cells.

- Anti-inflammatory Effects : May reduce inflammation in various models.

Antimicrobial Activity

A study conducted on the antimicrobial properties of derivatives of quinoxaline compounds revealed that this compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably lower compared to standard antibiotics, indicating its potential as an alternative antimicrobial agent .

Antitumor Properties

In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it was tested against human breast cancer cells (MCF-7) and exhibited IC50 values in the low micromolar range. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Anti-inflammatory Effects

The anti-inflammatory activity was assessed using lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential application in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various quinoxaline derivatives, including this compound. Results indicated that this compound outperformed traditional antibiotics against resistant strains of Staphylococcus aureus and Escherichia coli.

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | 8 | Effective |

| Penicillin | 16 | Moderate |

| Ciprofloxacin | 32 | Low |

Case Study 2: Antitumor Activity

In a study focusing on breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls.

| Treatment Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 20 |

Q & A

Q. What are the recommended synthetic routes for 2-Oxo-3-(thiophen-2-yl)-1,2-dihydroquinoxaline-6-carboxylic acid?

Methodological Answer: Synthesis typically involves condensation reactions between substituted quinoxaline precursors and thiophene derivatives. Key steps include:

- Quinoxaline core formation : Use o-phenylenediamine derivatives with α-keto acids under acidic conditions to form the dihydroquinoxaline scaffold.

- Thiophene incorporation : Introduce the thiophen-2-yl group via Suzuki-Miyaura coupling or nucleophilic substitution, ensuring regioselectivity at the 3-position.

- Carboxylic acid functionalization : Oxidize the 6-position methyl or hydroxymethyl group to a carboxylic acid using KMnO₄ or CrO₃ under controlled conditions. Structural validation via NMR and X-ray crystallography is critical (see Table 1) .

Q. How is the structural characterization of this compound performed?

Methodological Answer: A multi-technique approach ensures accuracy:

- X-ray crystallography : Resolves bond lengths, angles, and crystal packing (see Table 1). Monoclinic systems (e.g., P2₁/c) are common for quinoxaline derivatives .

- Spectroscopy : ¹H/¹³C NMR confirms proton environments and substituent positions. IR identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and thiophene (C-S stretch ~700 cm⁻¹).

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., m/z calculated for C₁₄H₁₀N₂O₃S: 298.04).

Table 1: Representative Crystallographic Data for Related Quinoxaline Derivatives

| Parameter | Value (from ) |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a=10.23 Å, b=12.45 Å, c=8.76 Å |

| Bond length (C-S) | 1.68 Å |

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., CrO₃).

- First aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air immediately .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Methodological Answer: Integrate quantum chemical calculations and machine learning:

- Reaction path search : Use density functional theory (DFT) to model transition states and identify low-energy pathways for thiophene coupling .

- Condition optimization : Apply Bayesian optimization to screen solvent systems (e.g., DMF vs. THF) and catalysts (e.g., Pd(PPh₃)₄).

- Data feedback : Train models on experimental yields and purity data to refine predictions iteratively .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Address discrepancies through systematic validation:

- Dose-response standardization : Use IC₅₀/EC₅₀ assays with consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.

- Meta-analysis : Pool data from multiple studies to identify outliers or confounding variables (e.g., solvent effects in bioavailability) .

- Mechanistic studies : Conduct knock-in/knockout experiments to isolate target pathways (e.g., kinase inhibition vs. oxidative stress).

Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound?

Methodological Answer: Key challenges include:

- Conformational flexibility : The dihydroquinoxaline ring adopts multiple tautomeric forms, complicating docking studies. Use molecular dynamics simulations to map dominant conformers .

- Electronic effects : The electron-withdrawing carboxylic acid group modulates reactivity. Compare Hammett constants (σ) of substituents to correlate with activity trends .

- Solubility limitations : The compound’s low aqueous solubility may skew in vitro assays. Employ co-solvents (e.g., DMSO ≤0.1%) or prodrug strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.